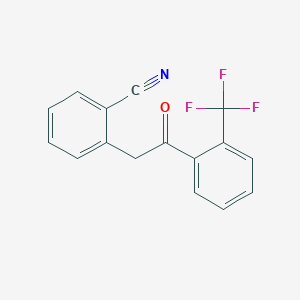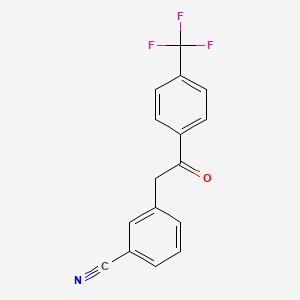
2-(3-Ethylhexanoyl)oxazole
Overview
Description
“2-(3-Ethylhexanoyl)oxazole” is a chemical compound with the molecular formula C11H17NO2 . It contains a five-membered heterocyclic ring known as an oxazole, which includes one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “this compound”, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies for preparing oxazole-based medicinal compounds due to its simplicity, easily obtained raw materials, and broad substrate applicability .Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 31 bonds, 14 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), and 1 Oxazole .Chemical Reactions Analysis
Oxazole derivatives, including “this compound”, have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 195.26 g/mol . It has a topological polar surface area of 43.1 Ų, a heavy atom count of 14, and a complexity of 182 . It also has 6 rotatable bonds .Scientific Research Applications
Oxazole-Based Medicinal Chemistry
Oxazole compounds exhibit versatile biological activities due to their ability to bind with enzymes and receptors in biological systems. They are active in areas including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antidiabetic, antiparasitic, antioxidative, and other biological activities, making them valuable in medicinal drug research (Zhang, Zhao, & Zhou, 2018).
Catalytic Synthesis
The catalytic synthesis of oxazoles, including 2-(3-Ethylhexanoyl)oxazole derivatives, is significant in medicinal chemistry. For instance, oxazol-2(3H)-one, a derivative, finds application in psychoactive ingredients, herbicides, enantioselective syntheses, and as building blocks in the synthesis of biologically active compounds (Boersch, Lutsenko, Merkul, Frank, & Mueller, 2016).
Anticancer Agents
Oxazole-based compounds, including this compound, have been explored for their potential as anticancer agents. Their structural and chemical diversity makes them a significant target for anti-cancer drug discovery (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).
Antibacterial Agents
Research into the antibacterial properties of oxazole derivatives has shown that these compounds can be effective against a range of bacterial infections. This includes novel compounds like oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).
Antihypertensive Properties
Certain phosphorylated oxazole (POD) derivatives, related to this compound, have been studied for their antihypertensive actions, showing promising results for the treatment of hypertension (Nizhenkovska, Matskevych, Golovchenko, & Golovchenko, 2020).
Marine-Derived Oxazole Alkaloids
Marine organisms are a significant source of 1,3-oxazole-containing alkaloids, which have been developed into therapeutic agents due to their diverse chemical structures and biological activities (Chen, Lv, Liu, Yu, Wang, & Zhang, 2021).
Metal-Free Synthesis
The transition-metal-free synthesis of oxazoles is important in drug discovery, offering a non-toxic, cost-effective method for the construction of the oxazole skeleton, essential in many pharmaceuticals (Ibrar, Khan, Abbas, Farooq, & Khan, 2016).
Antibacterial Activity and Molecular Docking
Oxazole-quinoxaline amine hybrids, related to this compound, demonstrate significant antibacterial properties and have been studied through molecular docking to understand their interaction with bacterial proteins (Keivanloo, Abbaspour, Sepehri, & Bakherad, 2020).
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been found to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Biochemical Pathways
, oxazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple pathways. For instance, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it can be inferred that the compound may induce a range of effects at the molecular and cellular levels .
Future Directions
Oxazole and its derivatives, including “2-(3-Ethylhexanoyl)oxazole”, play a very essential role in the area of medicinal chemistry . They have been investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in recent research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Biochemical Analysis
Biochemical Properties
2-(3-Ethylhexanoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been shown to impact the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can modulate metabolic pathways, leading to changes in the levels of various metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, oxazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This binding interaction can result in changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that oxazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of oxazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, oxazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, affecting metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For example, oxazole derivatives can be transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound may bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, oxazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and modulate gene expression . The localization of this compound within specific subcellular compartments can significantly impact its biological activity.
Properties
IUPAC Name |
3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHKQDUVYSDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642062 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-35-8 | |
| Record name | 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















